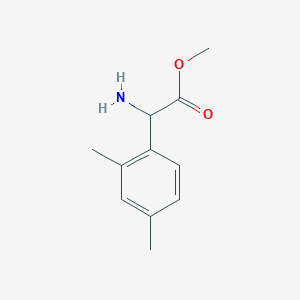
Methyl 2-amino-2-(2,4-dimethylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-(2,4-dimethylphenyl)acetate is an organic compound with the molecular formula C11H15NO2. It is a derivative of phenylalanine and is characterized by the presence of an amino group and a methyl ester group attached to a phenyl ring substituted with two methyl groups at the 2 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(2,4-dimethylphenyl)acetate typically involves the reaction of 2,4-dimethylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol or methanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-2-(2,4-dimethylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-2-(2,4-dimethylphenyl)acetate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-2-(2,4-dimethylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-2-(2,6-dimethylphenyl)acetate
- Methyl 2-amino-2-(3,4-dimethylphenyl)acetate
- Methyl 2-amino-2-(2,5-dimethylphenyl)acetate
Uniqueness
Methyl 2-amino-2-(2,4-dimethylphenyl)acetate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,4-dimethyl substitution pattern can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
methyl 2-amino-2-(2,4-dimethylphenyl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-7-4-5-9(8(2)6-7)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3 |
Clave InChI |
HZAGUTXLKMKMLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C(=O)OC)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




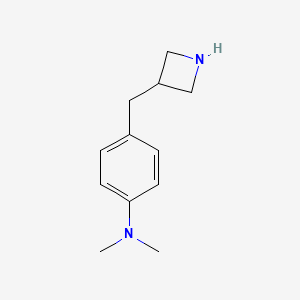
![3-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13601554.png)
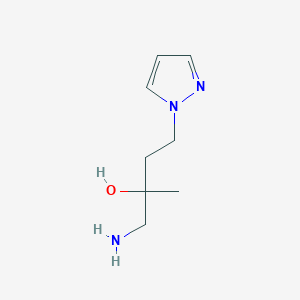
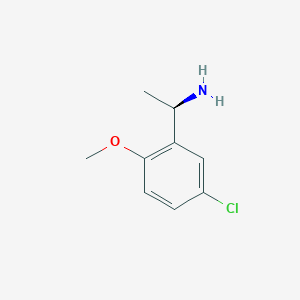
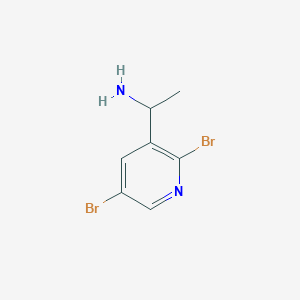

![2-[(2-Ethoxyphenyl)methyl]oxirane](/img/structure/B13601582.png)

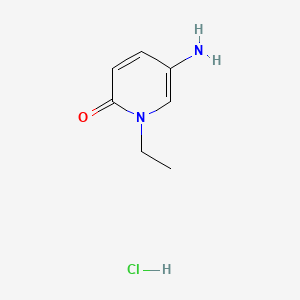
![5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dionehydrochloride](/img/structure/B13601614.png)


